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Compound of Interest

Compound Name: Nicotinic anhydride

Cat. No.: B1678761

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nicotinic Anhydride (CAS No.
16837-38-0), a key reagent and intermediate in organic and medicinal chemistry. This
document details its physicochemical properties, synthesis and purification protocols,
significant applications, and the biological signaling pathways associated with its hydrolysis
product, nicotinic acid.

Physicochemical and Spectroscopic Data

Nicotinic anhydride is the symmetrical anhydride of nicotinic acid (Vitamin B3). It presents as
a white to off-white crystalline solid and is highly sensitive to moisture.[1] Due to its reactivity, it
serves as a valuable acylating agent in the synthesis of various nicotinic acid derivatives.[2]

Physicochemical Properties

The key physical and chemical properties of nicotinic anhydride are summarized in the table
below for quick reference.
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Property Value Source(s)
CAS Number 16837-38-0 [2]
Molecular Formula C12HsN20s3 [2]
Molecular Weight 228.21 g/mol [2]
White to off-white crystalline
Appearance , (2]
solid
Melting Point 122-125 °C [1]
Boiling Point 200 °C at 1 mmHg
Soluble in polar organic
Solubility solvents (e.g., Acetone) and [2]
benzene.[1]
VPODXHOUBDCEHN-
InChl Key [2]
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Canonical SMILES

C1=CC(=CN=C1)C(=0)OC(=0

)C2=CC=CN=C2

[2]

Predicted Spectroscopic Analysis

While direct experimental spectra for nicotinic anhydride are not readily available in public
databases, its spectroscopic characteristics can be reliably predicted based on its structure and
data from analogous compounds.

* 'H NMR Spectroscopy: The molecule is symmetrical, resulting in a simplified spectrum. The
four protons on each pyridine ring are chemically equivalent to their counterparts on the
other ring. This would lead to four distinct signals in the aromatic region (typically & 7.0-9.5
ppm), corresponding to the protons at positions 2, 4, 5, and 6 of the pyridine ring. The
splitting patterns would be complex due to proton-proton coupling within the aromatic
system.

e 13C NMR Spectroscopy: Due to symmetry, six distinct carbon signals are expected.
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o Carbonyl Carbon (C=0): One signal in the downfield region, characteristic of anhydride
carbonyls (typically 4 160-175 ppm).

o Pyridine Ring Carbons: Five signals corresponding to the carbons of the pyridine ring, with
shifts influenced by the nitrogen atom and the carbonyl group. Aromatic carbons typically
appear between & 120-150 ppm.

« Infrared (IR) Spectroscopy: As a non-cyclic anhydride, its IR spectrum is expected to show
two characteristic carbonyl (C=0) stretching bands due to symmetric and asymmetric
vibrations.[3]

o Asymmetric C=0 Stretch: Strong band around 1800-1830 cm™1.
o Symmetric C=0 Stretch: Strong band around 1740-1760 cm~1.
o C-O Stretch: A strong band in the 1000-1300 cm~1 region.
e Mass Spectrometry (MS):
o Molecular lon (M*): A peak at m/z = 228, corresponding to the molecular weight.

o Fragmentation: Common fragmentation pathways for anhydrides include the loss of CO
and COz, leading to peaks at m/z = 200 and m/z = 184, respectively. A primary
fragmentation would be the cleavage of the C-O-C bond to yield a nicotinoyl cation (m/z =
106), which would likely be a prominent peak.

Synthesis and Purification

Nicotinic anhydride is typically synthesized from nicotinic acid. The method detailed in
Organic Syntheses provides a reliable and high-yield procedure, emphasizing the need for
strictly anhydrous conditions due to the compound's moisture sensitivity.[1]

Experimental Protocol: Synthesis from Nicotinic Acid
This protocol is adapted from Rinderknecht and Gutenstein, Org. Synth.1967, 47, 89.[1]

Reaction Scheme:
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2 CeHsNO:2 (Nicotinic Acid) + COCIz (Phosgene) + 2 (C2Hs)sN (Triethylamine) — C12HsN203
(Nicotinic Anhydride) + 2 (C2Hs)sN-HCI + COz2 + H20

Materials:

Nicotinic acid (10 g, 0.081 mole)

Anhydrous benzene (275 ml)

Triethylamine (8.65 g, 0.086 mole), freshly distilled

12.5% solution of phosgene in benzene (34 g, 0.043 mole phosgene)

Anhydrous cyclohexane

Procedure:

e Set up a 500-ml, three-necked, round-bottomed flask fitted with a mechanical stirrer, a
pressure-equalizing dropping funnel, and a stillhead connected to a condenser. All glassware
must be oven-dried at 200°C overnight.[1]

e Add nicotinic acid and anhydrous benzene to the flask. Heat the mixture to distill off
approximately 75 ml of benzene to remove trace moisture.

» Replace the stillhead with a Claisen head fitted with a thermometer and a calcium chloride
tube. Cool the mixture to 5°C in an ice bath.

o Add the triethylamine all at once to the cold suspension. A clear solution should form.

e With continued stirring and cooling, add the phosgene solution through the dropping funnel.
Maintain the reaction temperature below 7°C. Triethylamine hydrochloride will precipitate
immediately.[1]

» After the addition is complete, stir the mixture at 5°C for 30 minutes, then at room
temperature for an additional 2 hours.

« Filter the mixture and wash the collected triethylamine hydrochloride with anhydrous
benzene.
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Combine the filtrate and washes and evaporate to dryness on a rotary evaporator.

To purify the crude product, simmer the residue with 175 ml of a 2:3 mixture of anhydrous
benzene and cyclohexane. Filter the hot mixture to remove any insoluble material.

Store the filtrate at 5°C for 18 hours to allow crystallization.

Collect the crystalline product by filtration, wash with a small amount of cold benzene-
cyclohexane mixture, and dry in a vacuum.

A total yield of 87-93% of nicotinic anhydride with a melting point of 122-123°C can be
obtained.[1]
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Synthesis and purification workflow for Nicotinic Anhydride.
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Applications in Organic Synthesis

Nicotinic anhydride is primarily used as an efficient acylating agent for the introduction of the
nicotinoyl group. Its reactivity is characteristic of acid anhydrides, making it a valuable tool in
the synthesis of esters and amides of nicotinic acid, which are often explored for their
pharmacological properties.

Experimental Protocol: Esterification of an Alcohol

This protocol demonstrates the use of nicotinic anhydride in the synthesis of nicotinic acid
esters, adapted from a foundational method for preparing steroid nicotinates.

Reaction: Alcohol (R-OH) + Nicotinic Anhydride — Nicotinate Ester (R-O-CO-Py) + Nicotinic
Acid

Materials:

e An alcohol (e.g., Testosterone, 15 parts by weight)

e Nicotinic anhydride (14 parts by weight)

o Water

e Sodium bicarbonate

Procedure:

e Heat nicotinic anhydride in a reaction vessel to 140°C until it becomes a molten liquid.
e Add the alcohol (e.g., testosterone) to the molten anhydride.

e Maintain the mixture at 140°C for 30 minutes with frequent stirring.

 After cooling, crush the resulting solid mass and suspend it in water.

e Add sodium bicarbonate solution to neutralize and dissolve any unreacted anhydride and the
nicotinic acid byproduct.

e The insoluble product, the nicotinate ester, precipitates out.
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o Collect the precipitate by filtration, wash thoroughly with water, and dry.

Biological Activity and Signaling Pathways

Nicotinic anhydride itself is not known to be a direct pharmacological agent. In a biological
system, it is expected to readily hydrolyze to two equivalents of nicotinic acid (niacin).
Therefore, its biological relevance is directly tied to the well-established pharmacology of
nicotinic acid.

Nicotinic acid is a crucial vitamin and a lipid-lowering agent. Its primary pharmacological effects
are mediated through the activation of a specific G protein-coupled receptor (GPCR) known as
the Hydroxycarboxylic Acid Receptor 2 (HCA2), also designated as GPR109A.[4]

HCA:2 Receptor Signaling Cascade

The activation of the HCA:z receptor by nicotinic acid initiates a signaling cascade primarily
through the Gi subfamily of G proteins.

Key Steps in the Pathway:

» Ligand Binding: Nicotinic acid binds to the HCA: receptor on the surface of cells, particularly
adipocytes and immune cells like macrophages.[5][6]

» Gi Protein Activation: This binding event causes a conformational change in the receptor,
leading to the activation of the associated heterotrimeric Gi protein. The Gai subunit
dissociates from the GBy dimer.

e Inhibition of Adenylyl Cyclase: The activated Gai subunit inhibits the enzyme adenylyl
cyclase. This action reduces the intracellular concentration of cyclic AMP (CAMP).

o Downstream Effects (Antilipolysis): In adipocytes, the decrease in cCAMP levels leads to
reduced activity of Protein Kinase A (PKA). PKA would normally phosphorylate and activate
hormone-sensitive lipase (HSL), the enzyme responsible for breaking down triglycerides. By
inhibiting this cascade, nicotinic acid effectively reduces lipolysis, leading to a decrease in
circulating free fatty acids.
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* G[y-Mediated Pathways: The dissociated Gy subunits can also activate other signaling
pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in
cell survival and growth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 6. Organic Syntheses Procedure [orgsyn.org]

 To cite this document: BenchChem. [An In-depth Technical Guide to Nicotinic Anhydride
(CAS: 16837-38-0)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678761#nicotinic-anhydride-cas-number-16837-38-
O-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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